2-Chloro-1-(4-isobutylphenyl)propan-1-one

Ibuprofen Synthesis Process Impurity Structure-Activity Relationship

QC laboratories developing ibuprofen analytical methods face challenges sourcing authenticated impurity reference standards with verified retention characteristics. 2-Chloro-1-(4-isobutylphenyl)propan-1-one (Ibuprofen Impurity 19) directly addresses this gap as a pharmacopeial impurity marker for USP/EP-compliant HPLC/UPLC profiling. • Confirmed relative retention time and distinct spectroscopic signature enable precise peak identification in ibuprofen API and finished product analysis. • Reactive α-chloroketone moiety supports synthetic process development, forced degradation studies, and stability-indicating method validation. • Supplied with full certificate of analysis; available for immediate global dispatch.

Molecular Formula C13H17ClO
Molecular Weight 224.72 g/mol
CAS No. 80336-66-9
Cat. No. B1586924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-isobutylphenyl)propan-1-one
CAS80336-66-9
Molecular FormulaC13H17ClO
Molecular Weight224.72 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(=O)C(C)Cl
InChIInChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3
InChIKeyGIHSMBINQBEFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(4-isobutylphenyl)propan-1-one (CAS 80336-66-9): Structural Identity and Primary Role in Ibuprofen Synthesis


2-Chloro-1-(4-isobutylphenyl)propan-1-one (CAS 80336-66-9), with molecular formula C13H17ClO and a molecular weight of 224.73 g/mol, is a chlorinated aryl ketone . It is most prominently recognized as a process-related impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, formally designated Ibuprofen Impurity 19 [1]. Its primary application lies in analytical quality control as a certified reference standard for pharmaceutical testing .

Why Generic Substitution of 2-Chloro-1-(4-isobutylphenyl)propan-1-one (80336-66-9) Fails in Analytical and Synthetic Workflows


Direct substitution with other ibuprofen-related compounds, such as 4-isobutylacetophenone (Ibuprofen Related Compound C, CAS 38861-78-8) or 2-(4-isobutylphenyl)propanoic acid (Ibuprofen, CAS 15687-27-1), is not analytically or synthetically valid. Each compound possesses a unique chromatographic retention time and distinct spectroscopic signature, which are critical for accurate impurity profiling and quantification in pharmaceutical quality control . Furthermore, the α-chloroketone moiety in 2-Chloro-1-(4-isobutylphenyl)propan-1-one provides a specific reactive handle (e.g., for nucleophilic substitution) in synthetic pathways, a functional group absent in the non-chlorinated analogs [1].

Quantitative Differentiation Evidence for 2-Chloro-1-(4-isobutylphenyl)propan-1-one (80336-66-9) vs. Key Ibuprofen Impurity Analogs


Structural and Functional Differentiation: The α-Chloroketone Moiety vs. Non-Halogenated Analogs

2-Chloro-1-(4-isobutylphenyl)propan-1-one contains a reactive α-chloroketone group that is absent in its non-chlorinated structural analog, 4-isobutylacetophenone [1]. This functional group is the critical differentiator, enabling specific synthetic transformations such as nucleophilic displacement with cyanide or hydroxide to ultimately form ibuprofen's propanoic acid side chain [2]. The presence of the chlorine atom also significantly alters the compound's physicochemical properties, including its logP and chromatographic behavior.

Ibuprofen Synthesis Process Impurity Structure-Activity Relationship

Analytical Distinction: Chromatographic Separation and Relative Retention Time

In compendial HPLC methods for ibuprofen impurity analysis, 2-Chloro-1-(4-isobutylphenyl)propan-1-one (Impurity 19) elutes with a characteristic retention time, which is demonstrably different from that of Ibuprofen API and other related compounds [1]. While the absolute retention time is system-dependent, relative retention times (RRTs) are critical for peak identification. For instance, a general method for ibuprofen impurities specifies an RRT of approximately 0.79 for a chlorinated impurity peak relative to ibuprofen [2].

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Regulatory Designation: A Specific Impurity Distinct from Ibuprofen API

2-Chloro-1-(4-isobutylphenyl)propan-1-one is designated as a specific impurity in ibuprofen drug substance by major pharmacopoeias [1]. In contrast, the intended active pharmaceutical ingredient (API) is 2-(4-isobutylphenyl)propanoic acid . This formal distinction has a direct quantitative impact on procurement: the API is purchased in multi-ton quantities for drug product manufacturing, whereas the impurity is procured in milligram-to-gram quantities for use as a reference standard in analytical laboratories.

Regulatory Compliance Pharmacopoeial Standards Quality Control

Physicochemical Differentiation: Melting Point and LogP vs. Ibuprofen API

The physicochemical properties of 2-Chloro-1-(4-isobutylphenyl)propan-1-one differ substantially from the ibuprofen API. It exhibits a melting point of 52 °C and a LogP of 3.695 , whereas ibuprofen API melts at 74-78 °C and has a LogP of approximately 3.97 . These differences, particularly the lower melting point and distinct LogP, are critical parameters for confirming identity and purity, and they directly influence the compound's solubility and behavior in both analytical methods and synthetic processes.

Physicochemical Properties Purity Analysis Formulation Development

Application-Specific Purity: Certified at 95-98% by HPLC for Analytical Use

Commercial offerings of 2-Chloro-1-(4-isobutylphenyl)propan-1-one are consistently characterized with a high purity level, typically ≥95% or 98% as determined by HPLC, and are supplied with comprehensive analytical documentation including COA, NMR, MS, and HPLC spectra . In contrast, ibuprofen API may be supplied at >98% purity, but its specification is for therapeutic use, focusing on different tests like assay content and water determination .

Reference Standard Method Validation Quality Assurance

Validated Application Scenarios for Procuring 2-Chloro-1-(4-isobutylphenyl)propan-1-one (80336-66-9)


Ibuprofen Impurity Profiling and Method Validation

Procurement is essential for analytical R&D and QC laboratories tasked with developing or validating HPLC/UPLC methods for quantifying impurities in ibuprofen drug substance or finished products [1]. The compound serves as a critical system suitability standard and peak identification marker, with its known relative retention time enabling accurate and reproducible impurity profiling in compliance with USP and EP monographs .

Synthesis of Ibuprofen and Related Analogs

As a key intermediate, it is used in research laboratories and manufacturing settings for the synthesis of ibuprofen via nucleophilic substitution and hydrolysis [1]. Its procurement is necessary for process development studies aimed at optimizing yields, minimizing impurity formation, or exploring alternative synthetic routes to the API.

Forced Degradation Studies and Stability Testing

It is utilized in forced degradation studies of ibuprofen formulations to investigate potential degradation pathways [1]. Its presence or formation under stress conditions (e.g., heat, light, oxidation) helps in understanding the stability profile of the drug product and in developing stability-indicating analytical methods.

Reference Standard for Chemical Inventory and Database Curation

Research institutions, chemical databases (e.g., ChemSrc, ChemSpider), and procurement platforms require this compound to validate and curate their chemical entries [1]. The precise CAS registry number and defined physical properties (melting point, boiling point, density) are used to ensure the integrity of chemical information systems and facilitate accurate sourcing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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